molecular formula C13H21NO B3865195 4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol

4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol

Cat. No.: B3865195
M. Wt: 207.31 g/mol
InChI Key: ACQCAVWFFUDTTE-UHFFFAOYSA-N
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Description

4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol is a complex organic compound featuring a pyrrolidine ring, an octenyl chain, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method is the cyclization of suitable precursors under acidic or basic conditions. The octenyl chain can be introduced through alkylation reactions, and the hydroxyl group is often added via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the octenyl chain can be reduced to a single bond.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-Methyl-1-pyrrolidin-1-yloct-7-en-2-one, while reduction of the double bond can produce 4-Methyl-1-pyrrolidin-1-yloctane-2-yn-4-ol.

Scientific Research Applications

4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but lacking the octenyl chain and hydroxyl group.

    4-Methylpyrrolidine: Similar to pyrrolidine but with a methyl group attached to the ring.

    1-Octen-3-ol: Contains an octenyl chain and a hydroxyl group but lacks the pyrrolidine ring.

Uniqueness

4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol is unique due to its combination of a pyrrolidine ring, an octenyl chain, and a hydroxyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-4-8-13(2,15)9-7-12-14-10-5-6-11-14/h3,15H,1,4-6,8,10-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQCAVWFFUDTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)(C#CCN1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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